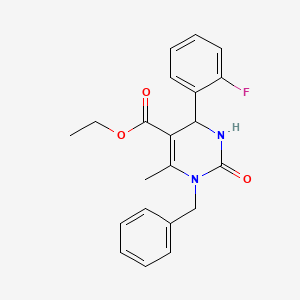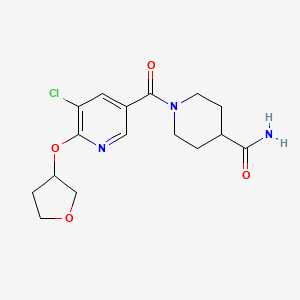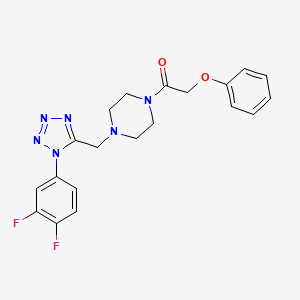![molecular formula C19H20N2O3S B3005660 tert-butyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate CAS No. 1206993-05-6](/img/structure/B3005660.png)
tert-butyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "tert-butyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate" is a chemical entity that appears to be related to a class of organic compounds known for their potential in various chemical reactions and pharmaceutical applications. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related tert-butyl compounds and their chemical behaviors, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of tert-butyl compounds can involve various starting materials and catalysts. For instance, paper describes the synthesis of tert-butyl 2,5-diaryl-3-oxopent-4-ynoates from arylacetylenes and tert-butyl 2-phenylmalonate acid chloride, using Ag(I) salts as catalysts. This suggests that similar silver-catalyzed reactions might be applicable for synthesizing the compound of interest. Additionally, paper outlines a new synthesis route for a tert-butyl compound that is a key intermediate in atorvastatin synthesis, indicating that tert-butyl compounds can be synthesized through multi-step processes involving reactions like the Henry reaction and catalytic hydrogenation.
Molecular Structure Analysis
The molecular structure of tert-butyl compounds can be complex and is often characterized using various spectroscopic methods and X-ray crystallography. Paper provides an example of such characterization, where the molecular and crystal structure of a tert-butyl compound is stabilized by intramolecular hydrogen bonds. This information is crucial as it can influence the compound's reactivity and interaction with other molecules.
Chemical Reactions Analysis
Tert-butyl compounds can participate in a variety of chemical reactions. The silver-catalyzed π-cyclizations mentioned in paper demonstrate how tert-butyl groups can be de-tert-butylated to form different ring structures. Moreover, the in situ hydrolysis of tert-butyl esters in paper shows that tert-butyl groups can be removed under certain conditions, which could be relevant for further functionalization of the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl compounds are influenced by their molecular structure. For example, the presence of tert-butyl groups can increase steric bulk, affecting the compound's solubility and boiling point. The intramolecular hydrogen bonding observed in paper can also impact the compound's melting point and stability. These properties are essential for understanding the compound's behavior in different environments and for its potential applications.
Aplicaciones Científicas De Investigación
Synthesis Methods and Chemical Properties
Facile Synthesis of Pyrimidine Derivatives : The compound tert-butyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate is part of a broader category of chemicals used in synthesizing pyrimidine derivatives. For example, Kanno et al. (1991) describe a method for synthesizing related pyrimidine derivatives, highlighting the versatility of these compounds in chemical synthesis (Kanno, Yamaguchi, Ichikawa, & Isoda, 1991).
H4 Receptor Ligand Synthesis : Altenbach et al. (2008) conducted studies on 2-aminopyrimidines as ligands for the histamine H4 receptor. This research demonstrates the potential of pyrimidine derivatives in medicinal chemistry, particularly in the context of receptor targeting (Altenbach et al., 2008).
Antibacterial Activity Research : El-Abadelah et al. (1998) explored the antibacterial activity of thieno[3,2-d]pyrimidine derivatives. This study highlights the potential biomedical applications of these compounds in combating bacterial infections (El-Abadelah, Sabri, Al-Ashqar, Mion, Bompart, & Calas, 1998).
Chemical Structure Analysis : Kaur et al. (2012) provide an in-depth analysis of the crystal structure of a related pyrimidine compound, demonstrating the importance of structural analysis in understanding the chemical properties and potential applications of these compounds (Kaur, Jasinski, Keeley, Yathirajan, Betz, Gerber, & Butcher, 2012).
Synthesis of Pyrimidine-Linked Heterocyclics : Deohate and Palaspagar (2020) explored the synthesis of pyrimidine-linked pyrazoles, which could be relevant to the compound , given its pyrimidine base. This research opens doors to creating diverse heterocyclic structures for various applications (Deohate & Palaspagar, 2020).
Safety and Hazards
While specific safety and hazard information for “tert-butyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate” is not available, it’s generally recommended to handle all chemical compounds with appropriate safety measures, including wearing personal protective equipment and avoiding contact with skin and eyes .
Propiedades
IUPAC Name |
tert-butyl 2-[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-12-7-5-6-8-13(12)14-10-25-17-16(14)20-11-21(18(17)23)9-15(22)24-19(2,3)4/h5-8,10-11H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRMCCDEJWKIMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

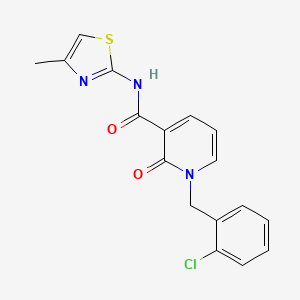
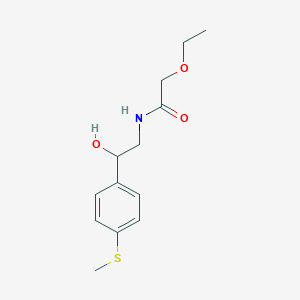

![1-[(2,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B3005582.png)
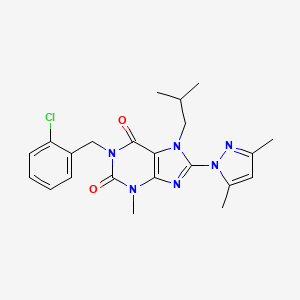
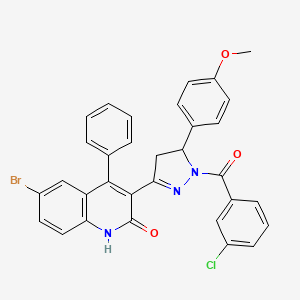
![3-Methylidene-N-(2-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B3005585.png)
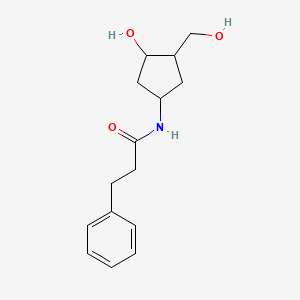
![3-cyclohexyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide](/img/structure/B3005590.png)
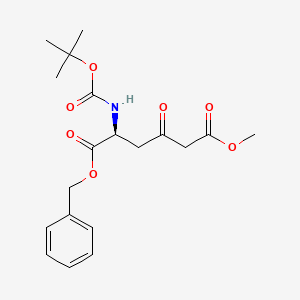
![N-[(E)-2-phenylethenyl]sulfonyl-2-thiophen-2-ylsulfanylacetamide](/img/structure/B3005593.png)
